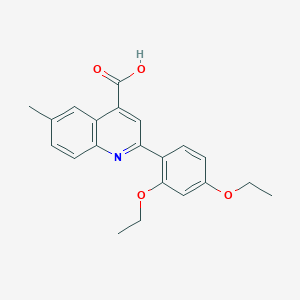
N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide
Descripción general
Descripción
N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and antipyretic activities. In
Mecanismo De Acción
The mechanism of action of N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide is not fully understood. However, it is believed to act as an inhibitor of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins that contribute to inflammation, pain, and fever. By inhibiting COX-2, N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic activities, this compound has been shown to have antioxidant properties and to inhibit the production of nitric oxide, a molecule that contributes to inflammation. Additionally, N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide has been shown to have a low potential for toxicity, making it a relatively safe compound for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages and limitations to using N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide in laboratory experiments. One advantage is its relatively low toxicity, which makes it a safe compound to use in cell culture and animal studies. Additionally, N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide has been shown to have a high degree of selectivity for COX-2, making it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of this compound is its relatively low potency compared to other COX-2 inhibitors, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Additionally, further studies are needed to better understand the mechanism of action of N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide and to explore its potential therapeutic applications in various inflammatory diseases and pain conditions. Finally, research is needed to explore the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing a new class of anti-inflammatory and analgesic drugs.
Aplicaciones Científicas De Investigación
N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Additionally, N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide has been shown to have potential applications in the treatment of neuropathic pain and migraine headaches.
Propiedades
IUPAC Name |
5-ethyl-N-(2-methylbutan-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-5-10-7-9(8-15-10)11(14)13-12(3,4)6-2/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSFIRRNXYFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC(C)(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-methylbutan-2-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265173.png)

![3-methyl-1-[4-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265183.png)

![ethyl 3-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4265214.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4265217.png)

![4-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4265234.png)
![2-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4265241.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4265247.png)
![7-(1-methylethylidene)-3-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265249.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4265254.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265262.png)
![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4265278.png)